molecular formula C9H16O B13215538 2-(Pentan-3-yl)cyclopropane-1-carbaldehyde

2-(Pentan-3-yl)cyclopropane-1-carbaldehyde

Cat. No.: B13215538
M. Wt: 140.22 g/mol
InChI Key: VZBOEVOLUXUDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pentan-3-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C9H16O. It is a cyclopropane derivative, characterized by a cyclopropane ring substituted with a pentan-3-yl group and an aldehyde functional group. This compound is of interest in various fields of research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentan-3-yl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method is the reaction of pentan-3-ylmagnesium bromide with cyclopropanecarboxaldehyde under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Pentan-3-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropane ring can undergo substitution reactions, particularly with nucleophiles, leading to ring-opening or functional group transformations.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

    Oxidation: 2-(Pentan-3-yl)cyclopropane-1-carboxylic acid

    Reduction: 2-(Pentan-3-yl)cyclopropane-1-methanol

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used

Scientific Research Applications

2-(Pentan-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pentan-3-yl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropane ring’s strain energy can also influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pentan-2-yl)cyclopropane-1-carbaldehyde
  • 2-(Butan-2-yl)cyclopropane-1-carbaldehyde
  • 2-(Hexan-3-yl)cyclopropane-1-carbaldehyde

Uniqueness

2-(Pentan-3-yl)cyclopropane-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the pentan-3-yl group influences the compound’s reactivity and interactions, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-pentan-3-ylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H16O/c1-3-7(4-2)9-5-8(9)6-10/h6-9H,3-5H2,1-2H3

InChI Key

VZBOEVOLUXUDDD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1CC1C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.